(5-Bromothiophen-2-yl)methanamine

Übersicht

Beschreibung

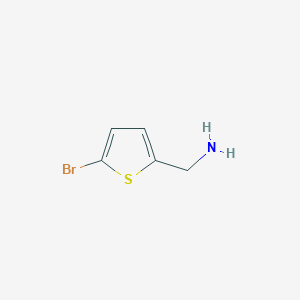

(5-Bromothiophen-2-yl)methanamine is an organic compound with the molecular formula C5H6BrNS and a molecular weight of 192.08 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is primarily used in scientific research and has various applications in organic synthesis, drug discovery, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing (5-Bromothiophen-2-yl)methanamine involves the condensation of 5-bromothiophene-2-carbaldehyde with ammonia or an amine under acidic conditions . Another approach is the Suzuki cross-coupling reaction, where 5-bromothiophene-2-boronic acid is coupled with an amine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

- Sulfoxide/Sulfone Formation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the thiophene ring, forming sulfoxides or sulfones .

- Side-Chain Oxidation : Strong oxidizing agents like KMnO₄ convert the -CH₂NH₂ group to carboxylic acid derivatives under acidic conditions .

Key Conditions :

| Reagent | Product | Temperature | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide derivative | 50°C | 75-85% | |

| mCPBA | Sulfone derivative | RT, 24h | 68% |

Reduction Reactions

The bromine atom facilitates selective reductions:

- Dehalogenation : Catalytic hydrogenation (H₂/Pd-C) replaces bromine with hydrogen, yielding thiophen-2-ylmethanamine .

- Amine Reduction : LiAlH₄ reduces imine intermediates generated during Schiff base synthesis .

Example :

textReduction of bromine: (5-Bromothiophen-2-yl)methanamine + H₂/Pd-C → Thiophen-2-ylmethanamine + HBr Yield: 92% | Conditions: EtOH, 60°C, 6h [8]

Nucleophilic Substitution

The bromine atom participates in cross-coupling reactions:

- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ to form biaryl derivatives .

- Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides under palladium catalysis .

Comparative Reactivity :

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 5-Phenylthiophen-2-ylmethanamine | 78% |

| Nucleophilic Aromatic Substitution | NaN₃, DMF | 5-Azidothiophen-2-ylmethanamine | 65% |

Condensation Reactions

The amine group forms Schiff bases with carbonyl compounds:

- Schiff Base Synthesis : Condensation with aldehydes/ketones (e.g., thiophene-2-carbaldehyde) produces imines, confirmed by FTIR (C=N stretch at 1625 cm⁻¹) .

Case Study :

- L3 Synthesis :

Functional Group Transformations

- Amide Formation : Reacts with acyl chlorides (e.g., acetyl chloride) to form acetamide derivatives .

- Mannich Reaction : Participates in three-component reactions with formaldehyde and secondary amines .

Reaction Table :

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Amidation | Acetyl chloride, Et₃N | N-Acetyl derivative | Drug intermediates |

| Mannich Reaction | HCHO, morpholine | Tertiary amine derivative | Ligand synthesis |

Comparative Reactivity with Analogues

The bromine atom enhances electrophilic substitution compared to chloro/fluoro analogues:

| Compound | Suzuki Coupling Rate (k, s⁻¹) | Oxidation Susceptibility |

|---|---|---|

| 5-Bromo derivative | 1.8 × 10⁻³ | High |

| 5-Chloro derivative | 0.9 × 10⁻³ | Moderate |

| 5-Fluoro derivative | 0.4 × 10⁻³ | Low |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHBrNS

- Molecular Weight : 192.08 g/mol

- Chemical Structure : The compound consists of a thiophene ring with a bromine atom at the 5-position and an amine group attached to the 2-position.

Chemistry

(5-Bromothiophen-2-yl)methanamine serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Suzuki Coupling : The presence of the bromine atom enables this compound to engage in cross-coupling reactions, facilitating the synthesis of more complex organic molecules.

- Functionalization : The amine group can be modified to create derivatives with enhanced properties for specific applications.

Biology

In biological research, this compound is utilized for:

- Biochemical Pathway Studies : It aids in the exploration of enzyme interactions and metabolic pathways due to its ability to modulate biochemical processes.

- Antimicrobial Activity : Derivatives of this compound have shown significant activity against various pathogens, including Gram-positive and Gram-negative bacteria. For example, studies have reported potent inhibition against Staphylococcus aureus and Bacillus subtilis at low concentrations .

Medicine

The compound has potential therapeutic applications:

- Anti-Cancer Activity : Research indicates that certain derivatives can inhibit the proliferation of cancer cells. In vitro studies have demonstrated that these compounds induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Neurological Effects : Investigations into its effects on neurotransmitter systems reveal that modifications to its structure could enhance binding affinities at dopamine transporters, indicating potential applications in treating neurological disorders such as depression and ADHD.

Antimicrobial Activity

A study synthesized N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives which exhibited significant antibacterial activity against various pathogens. This highlights the potential of this compound as a lead compound in antibiotic development.

Cancer Research

In vitro studies have shown that specific derivatives of this compound significantly inhibit tumor cell growth. These compounds were found to induce apoptosis in cancer cells while sparing normal cells, indicating their potential as anti-cancer agents .

Neuropharmacology

Research on binding interactions at human dopamine transporters has revealed that structural modifications to this compound could enhance its efficacy as a neuroactive agent. This points towards applications in treating conditions like depression or ADHD.

Data Table: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Significant activity against Staphylococcus aureus and Bacillus subtilis | |

| Anti-Cancer | Inhibition of human prostate cancer cell proliferation; induces apoptosis | |

| Neurological Effects | Enhanced binding affinities at dopamine transporters; potential treatments for neurological disorders |

Wirkmechanismus

The mechanism of action of (5-Bromothiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including signal transduction and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (5-Chlorothiophen-2-yl)methanamine

- (5-Fluorothiophen-2-yl)methanamine

- (5-Iodothiophen-2-yl)methanamine

Uniqueness

(5-Bromothiophen-2-yl)methanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific chemical reactions, such as Suzuki coupling, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

(5-Bromothiophen-2-yl)methanamine is an organic compound that has garnered attention for its potential biological activity and therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

The compound features a brominated thiophene ring, which is known for its unique electronic properties, attached to a methanamine group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The thiophene ring may facilitate binding due to π-π interactions, while the amine group can form hydrogen bonds, influencing the compound's selectivity and efficacy in biological systems.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have synthesized various derivatives that demonstrate potent activity against both Gram-positive and Gram-negative bacteria. One notable derivative showed substantial inhibition against Staphylococcus aureus and Bacillus subtilis at low concentrations .

Anti-Cancer Activity

The compound has been evaluated for its anti-cancer properties. A study explored a series of 5-bromothiophen derivatives as potential inhibitors of cancer cell growth. Results indicated that certain derivatives could inhibit the proliferation of human prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Neurological Effects

This compound has also been investigated for its effects on neurotransmitter systems. Compounds derived from this structure have shown promise in enhancing binding affinities at dopamine transporters, suggesting potential applications in treating neurological disorders .

Case Studies

- Antimicrobial Activity : A study synthesized N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives which exhibited significant antibacterial activity against various pathogens, highlighting the potential of this compound as a lead compound in antibiotic development .

- Cancer Research : In vitro studies demonstrated that specific derivatives could inhibit tumor cell growth significantly, showcasing their potential as anti-cancer agents. The compounds were found to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Neuropharmacology : Research on the binding interactions at human dopamine transporters revealed that modifications to the this compound structure could enhance its efficacy as a neuroactive agent, pointing towards applications in treating conditions like depression or ADHD .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(5-bromothiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVKMGSIHFLQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630855 | |

| Record name | 1-(5-Bromothiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612499-04-4 | |

| Record name | 1-(5-Bromothiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.